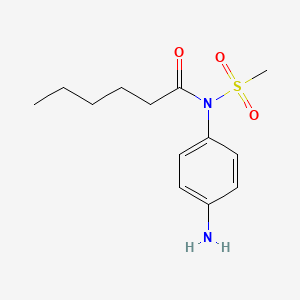
N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes an aminophenyl group, a methanesulfonyl group, and a hexanamide chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide typically involves the following steps:
Formation of the Aminophenyl Intermediate: This step involves the nitration of aniline to form 4-nitroaniline, followed by reduction to obtain 4-aminophenyl.
Sulfonylation: The 4-aminophenyl intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as pyridine to form N-(4-Aminophenyl)-N-(methanesulfonyl)amine.
Amidation: Finally, the sulfonylated intermediate is reacted with hexanoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonyl group can be reduced to form thiol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide would depend on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets, disrupting biological pathways essential for the survival of microorganisms or cancer cells.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A well-known sulfonamide with antimicrobial properties.
N-(4-Aminophenyl)-N-(methylsulfonyl)acetamide: A structurally similar compound with a shorter acyl chain.
Uniqueness
N-(4-Aminophenyl)-N-(methanesulfonyl)hexanamide is unique due to its specific combination of functional groups and chain length, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
CAS No. |
61068-55-1 |
|---|---|
Molecular Formula |
C13H20N2O3S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-methylsulfonylhexanamide |
InChI |
InChI=1S/C13H20N2O3S/c1-3-4-5-6-13(16)15(19(2,17)18)12-9-7-11(14)8-10-12/h7-10H,3-6,14H2,1-2H3 |
InChI Key |
WPXXXMHHPMLKEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C1=CC=C(C=C1)N)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















